Cas no 42021-12-5 (Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride)

Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride is a β-carboline derivative with notable applications in medicinal chemistry and pharmacological research. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological pathways. Its rigid polycyclic structure provides a versatile scaffold for drug development, enabling modifications to enhance selectivity and binding affinity. The hydrochloride salt form ensures improved solubility and stability, facilitating handling in experimental settings. Researchers value this compound for its potential in studying serotonin receptors and monoamine oxidase interactions, making it a valuable tool for exploring neuropharmacological mechanisms. Its well-defined synthetic route allows for consistent purity and reproducibility in studies.
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride structure
42021-12-5 structure
Product name:Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride
CAS No:42021-12-5
MF:C13H14N2O2.HCl
Molecular Weight:266.723
MDL:MFCD00728409
CID:3149915
PubChem ID:2948437

Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • <br>2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester; hydroc hloride
    • Methyl 2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate hydrochloride
    • SCHEMBL17500204
    • 77871-88-6
    • CS-0291324
    • QEA52439
    • Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride
    • METHYL1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATEHYDROCHLORIDE
    • ST070208
    • methyl (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
    • methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
    • methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
    • 42021-12-5
    • AKOS015959011
    • EN300-297133
    • NSC-147965
    • DTXSID40387948
    • Methyl (S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
    • NSC147965
    • METHYL 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE HYDROCHLORIDE
    • L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid methyl ester hydrochloride
    • MDL: MFCD00728409
    • インチ: InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1HCopyCopied
    • InChIKey: DZLNHFMRPBPULJ-VKHMYHEASA-NCopyCopied
    • SMILES: COC(=O)C1Cc2c3ccccc3[nH]c2CN1.ClCopyCopied

計算された属性

  • 精确分子量: 266.0822054Da
  • 同位素质量: 266.0822054Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 308
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.1Ų

じっけんとくせい

  • Color/Form: NA
  • フラッシュポイント: 205.3±30.4 °C

Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride Security Information

Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-297133-0.05g
methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
42021-12-5 74.0%
0.05g
$59.0 2025-03-19
Enamine
EN300-297133-0.5g
methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
42021-12-5 74.0%
0.5g
$195.0 2025-03-19
TRC
M179780-500mg
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride
42021-12-5
500mg
$ 585.00 2022-06-04
Enamine
EN300-297133-1.0g
methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
42021-12-5 74.0%
1.0g
$251.0 2025-03-19
Enamine
EN300-297133-1g
methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
42021-12-5 74%
1g
$251.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361994-500mg
Methyl 2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate hydrochloride
42021-12-5 95%
500mg
¥4207.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361994-100mg
Methyl 2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate hydrochloride
42021-12-5 95%
100mg
¥2186.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361994-2.5g
Methyl 2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate hydrochloride
42021-12-5 95%
2.5g
¥12308.00 2024-05-14
Enamine
EN300-297133-5g
methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
42021-12-5 74%
5g
$1037.0 2023-09-06
TRC
M179780-1000mg
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride
42021-12-5
1g
$ 970.00 2022-06-04

Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride 関連文献

Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochlorideに関する追加情報

Methyl 2,3,4,9-Tetrahydro-1H-Beta-Carbolin-3-Carboxylate Hydrochloride: A Comprehensive Overview

Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride (CAS No. 42021-12-5) is a bioactive compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound belongs to the class of beta-carbolines, which are known for their diverse biological activities. The molecule is characterized by its tetrahydro-beta-carboline skeleton, which contributes to its unique pharmacological properties. Recent studies have highlighted its potential applications in drug development, particularly in the areas of neuroprotection and anti-inflammatory therapy.

The synthesis of Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride involves a series of intricate organic reactions. Researchers have optimized synthetic pathways to enhance the yield and purity of this compound. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated a novel approach using microwave-assisted synthesis to streamline the production process. This advancement not only improves scalability but also ensures consistent quality for downstream applications.

One of the most promising aspects of this compound is its neuroprotective potential. Experimental data from preclinical studies indicate that Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride exhibits significant antioxidant activity and can mitigate oxidative stress-induced neuronal damage. A recent study conducted at the University of California revealed that this compound effectively reduces glutamate-induced excitotoxicity in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

In addition to its neuroprotective effects, this compound has shown remarkable anti-inflammatory properties. Research published in *Nature Communications* demonstrated that Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings underscore its potential as an anti-inflammatory agent for treating conditions like arthritis and inflammatory bowel disease.

The pharmacokinetic profile of Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride has also been extensively studied. Preclinical studies indicate that this compound exhibits favorable absorption and bioavailability when administered orally. Furthermore, its metabolism and excretion pathways have been characterized using advanced analytical techniques such as LC-MS/MS. These studies provide critical insights into optimizing dosage regimens for clinical applications.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride to various therapeutic targets. Molecular docking studies reveal that this compound interacts with key proteins involved in inflammation and oxidative stress pathways. These computational models are being validated through experimental assays to further elucidate its mechanism of action.

In conclusion, Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride (CAS No. 42021-12-5) represents a compelling candidate for drug development due to its diverse biological activities and favorable pharmacokinetic properties. Ongoing research continues to uncover new insights into its therapeutic potential across multiple disease states. As advancements in synthetic chemistry and pharmacology unfold, this compound is poised to play a pivotal role in the development of innovative therapeutics.

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